molecular formula C16H19N3OS B5526310 N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5526310
M. Wt: 301.4 g/mol
InChI Key: PWSAUZJDTWXFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a thioacetamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into heterocyclic derivatives of guanidine has led to the formation of compounds with complex structures, such as 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione. These compounds are synthesized through reactions involving ketene and trimethylguanidine, showcasing the versatility of acetamide derivatives in creating intricate molecular architectures useful in various fields of chemistry and material science (Banfield, Fallon, & Gatehouse, 1987).

Microwave Irradiation in Synthesis

The use of microwave irradiation has been explored to accelerate the synthesis of thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethyl- thiophene-3-carboxamide and iso(and isothio)cyanates. This method demonstrates an efficient approach to synthesizing complex heterocyclic structures, which could have implications in pharmaceutical research and development (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Anticonvulsant Activity of Derivatives

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants reveals the therapeutic potential of acetamide derivatives. Through molecular docking and pharmacological evaluations, these compounds were analyzed for their effectiveness in seizure models, indicating the broad applicability of such derivatives in medical research (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Capsaicinoid Analogs

The study of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, highlights the intersection of organic synthesis and pharmacology. These compounds' crystal structures provide insights into their potential bioactive properties, contributing to the understanding of pain perception and the development of new analgesics (Park, Park, Lee, & Kim, 1995).

Copper(I) Complexes with Pyridylmethylamide Ligands

Investigations into copper(I) complexes with pyridylmethylamide ligands have demonstrated the potential for creating novel materials with unique electronic properties. These studies provide a foundation for developing new catalysts and electronic materials, showcasing the versatility of acetamide derivatives in inorganic and materials chemistry (Yang, Powell, & Houser, 2007).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-6-5-7-14(13(10)4)19-15(20)9-21-16-17-11(2)8-12(3)18-16/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSAUZJDTWXFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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